molecular formula C12H16N2O4S B11686760 4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine

4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine

Cat. No.: B11686760
M. Wt: 284.33 g/mol
InChI Key: RYOLVAJBXSPRGC-UHFFFAOYSA-N
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Description

4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is a chemical compound with the molecular formula C12H16N2O4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Reduction: 4-METHYL-1-(3-AMINOBENZENESULFONYL)PIPERIDINE

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-3-nitrobenzenesulfonyl)piperidine
  • 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidine

Comparison

4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This structural arrangement can influence the compound’s reactivity and biological activity compared to other similar compounds. For example, the position of the nitro group can affect the compound’s ability to undergo reduction or substitution reactions, as well as its interaction with biological targets.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H16N2O4S/c1-10-5-7-13(8-6-10)19(17,18)12-4-2-3-11(9-12)14(15)16/h2-4,9-10H,5-8H2,1H3

InChI Key

RYOLVAJBXSPRGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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